3-Phenyl-2-(2-phenylacetamido)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPHJDKZNTNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275517, DTXSID30862395 | |
| Record name | N-(Phenylacetyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Phenylacetyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54582-05-7 | |
| Record name | N-(Phenylacetyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Phenylpropanoic Acid Backbone
The 3-phenylpropanoic acid moiety can be prepared by hydrogenation and oxidation of cinnamaldehyde or related precursors:
Hydrogenation of Cinnamaldehyde: Cinnamaldehyde is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield 3-phenylpropanal. The catalyst loading typically ranges from 0.01 to 0.5 wt% Pd relative to cinnamaldehyde. The reaction is conducted under controlled hydrogen pressure with efficient gas-liquid mixing and cooling to maintain selectivity.
Oxidation to 3-Phenylpropionic Acid: The 3-phenylpropanal intermediate is then oxidized using molecular oxygen in a suitable medium to afford 3-phenylpropionic acid. This two-step process is efficient, cost-effective, and yields a pure product that requires only standard purification such as crystallization or distillation.
Introduction of the 2-Phenylacetamido Group
The amide substituent at the 2-position is introduced via amidation of a suitable 2-substituted intermediate:
Starting from 2-Cyano-2-phenylpropionic Acid Esters: These esters can be synthesized by alkylation of phenylacetonitrile derivatives with dialkyl carbonates under basic catalysis (e.g., sodium ethoxide in ethanol). The nitrile group is then converted to the amide by reaction with ammonia or ammonium salts in alcoholic solvents at temperatures ranging from 0°C to 150°C, preferably 20°C to 100°C. This step yields 2-cyano-2-(phenyl)propionic acid amide intermediates with high theoretical yields and good crystallinity, facilitating purification.
Hydrolysis and Partial Decarboxylation: The amide intermediates are hydrolyzed in aqueous alcoholic solutions under acidic or basic conditions, often accelerated by heating. Hydrolysis converts the nitrile or ester groups to the corresponding acid, and partial decarboxylation may occur to yield the final 3-phenyl-2-(2-phenylacetamido)propanoic acid. The reaction conditions include use of mineral acids (e.g., HCl, H2SO4) or bases (e.g., NaOH), with heating to promote completion. The product is isolated by acidification and extraction, often followed by recrystallization.
Alternative Routes and Variations
Malonic Acid Derivative Route: α-Methyl-α-(phenyl)-malonic acid diethyl esters can be prepared by reacting phenylacetic acid diethyl ester with diethyl carbonate under basic conditions. Subsequent hydrolysis and decarboxylation at elevated temperatures (130–160°C) yield the 3-phenylpropionic acid backbone. This intermediate can then be functionalized to introduce the amide group.
Direct Amidation of Esters: In some cases, direct amidation of 2-substituted esters with phenylacetamide derivatives under suitable conditions may be employed, though this is less commonly reported due to steric and reactivity considerations.
Data Table Summarizing Key Preparation Steps
Research Findings and Analysis
The use of 2-cyano-2-(phenyl)propionic acid esters as intermediates is advantageous due to their solid-state stability and ease of purification by crystallization, which improves overall process economy and product purity.
Hydrolysis and partial decarboxylation steps are critical and must be carefully controlled to avoid overreaction or side product formation. The choice of acid or base catalyst and solvent system (aqueous alcohol mixtures) significantly affects yield and purity.
The hydrogenation-oxidation route for preparing the 3-phenylpropanoic acid backbone is well-established, scalable, and cost-effective, making it suitable for industrial applications.
Alternative synthetic routes involving malonic acid derivatives provide flexibility but may require higher temperatures and more complex purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis conditions, acylating agents, and catalysts.
Major Products: Hydrolysis yields the corresponding carboxylic acid, while esterification produces esters.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug development.
Industry: Limited information on industrial applications.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Ester Derivatives
- Methyl 3-phenyl-2-(2-phenylacetamido)propanoate (CAS: Not reported, ): Structural Difference: The carboxylic acid is esterified to a methyl group. Impact: Increased lipophilicity (logP ~3.2 vs. 2.5 for parent) enhances membrane permeability but reduces solubility in aqueous media. Application: Serves as a prodrug candidate or synthetic intermediate .
Trifluoroacetamido Derivatives
- (S)-3-Phenyl-2-(2,2,2-trifluoroacetamido)propanoic acid (TFA-L-Phe, ): Structural Difference: Phenylacetyl group replaced with trifluoroacetyl. Impact: The electron-withdrawing trifluoroacetyl group stabilizes the amide bond against hydrolysis, improving metabolic stability. Biological Relevance: Potential use in peptide-based therapeutics requiring prolonged activity .
Halogenated Analogs
- 3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid (CAS: 1017789-68-2, ): Structural Difference: Bromine substitution at the meta position of the β-phenyl group; acetamido group shifted to the γ-carbon. Impact: Increased steric bulk (MW: 362.22 vs. 283.32) and altered electronic properties may enhance binding to hydrophobic pockets in proteins. Application: Explored in structure-activity relationship (SAR) studies for enzyme inhibition .
Thioether-containing Analogs
- (S)-2-(Fmoc-amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid (CAS: 159680-21-4, ): Structural Difference: Incorporates a thioether linkage and an Fmoc-protected amine. Impact: The sulfur atom increases oxidation susceptibility but improves flexibility in peptide backbone design. Application: Used in solid-phase peptide synthesis (SPPS) for introducing modified residues .
Phenoxyphenyl-substituted Analog
- (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid (CAS: 1384435-43-1, ): Structural Difference: β-phenyl group replaced with 3-phenoxyphenyl. Application: Investigated for central nervous system (CNS)-targeted drug delivery .
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Phenyl-2-(2-phenylacetamido)propanoic acid, also known as (S)-3-Phenyl-2-(2-phenylacetamido)propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a propanoic acid backbone with phenyl and phenylacetamido substituents that may influence its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs). Studies suggest that at higher concentrations (100 µg/mL), it significantly reduces TNF-α levels by approximately 44–60% . This indicates a potential role in treating inflammatory diseases.
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against ovarian cancer cells, showing a concentration-dependent reduction in cell viability .
- Immunomodulatory Effects : The compound also influences immune responses by altering cytokine production. It has been observed to increase IL-10 levels while decreasing pro-inflammatory cytokines, which may help in managing chronic inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduces TNF-α levels by 44–60% | |
| Antiproliferative | Inhibits cancer cell proliferation | |
| Immunomodulatory | Increases IL-10; decreases IFN-γ |
Case Studies
- Study on Cytokine Release : A study evaluated the effects of various derivatives of the compound on PBMCs stimulated with LPS and PHA. The results indicated that compounds with specific substitutions significantly inhibited TNF-α production without increasing it at lower doses, showcasing their potential as anti-inflammatory agents .
- Cancer Cell Line Testing : In another study focusing on ovarian cancer cell lines OVCAR5 and SKOV3, the compound was tested for its ability to induce TG2 degradation. Results indicated a significant reduction in TG2 levels in a concentration-dependent manner, suggesting its potential as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
